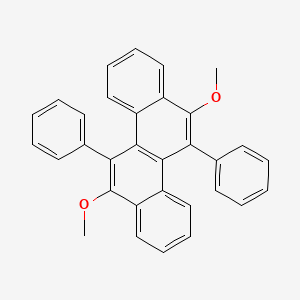
6,12-Dimethoxy-5,11-diphenylchrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,12-Dimethoxy-5,11-diphenylchrysene is a chemical compound with the molecular formula C30H22O2 It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and features methoxy groups at the 6 and 12 positions, as well as phenyl groups at the 5 and 11 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dimethoxy-5,11-diphenylchrysene typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable chrysene derivative, followed by the introduction of methoxy groups and phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
6,12-Dimethoxy-5,11-diphenylchrysene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can lead to partially or fully hydrogenated derivatives.
科学的研究の応用
6,12-Dimethoxy-5,11-diphenylchrysene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 6,12-Dimethoxy-5,11-diphenylchrysene involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups can influence the compound’s electronic properties, enabling it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
6,12-Dihydroxy-5,11-diphenylchrysene: Similar structure but with hydroxyl groups instead of methoxy groups.
5,11-Diphenylchrysene: Lacks the methoxy groups, affecting its chemical reactivity and properties.
6,12-Dimethoxy-5,11-diphenylbenzo[a]pyrene: A related polycyclic aromatic hydrocarbon with a different core structure.
Uniqueness
6,12-Dimethoxy-5,11-diphenylchrysene is unique due to the presence of both methoxy and phenyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
142581-48-4 |
|---|---|
分子式 |
C32H24O2 |
分子量 |
440.5 g/mol |
IUPAC名 |
6,12-dimethoxy-5,11-diphenylchrysene |
InChI |
InChI=1S/C32H24O2/c1-33-31-25-19-11-9-17-23(25)30-28(22-15-7-4-8-16-22)32(34-2)26-20-12-10-18-24(26)29(30)27(31)21-13-5-3-6-14-21/h3-20H,1-2H3 |
InChIキー |
MWQDBYKWEGXSJW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C3=CC=CC=C31)C(=C(C4=CC=CC=C42)OC)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
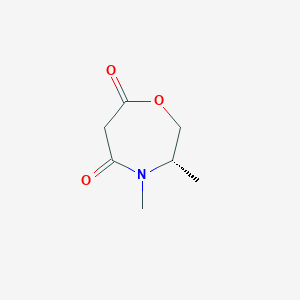
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
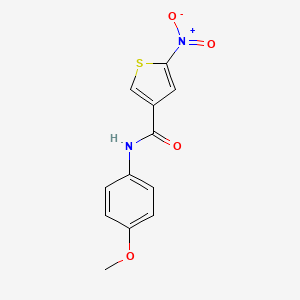

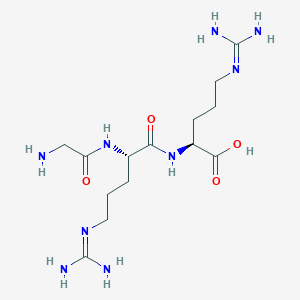
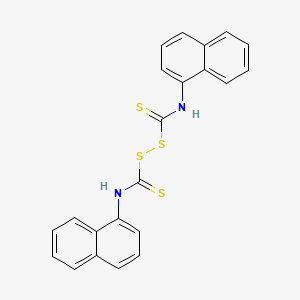
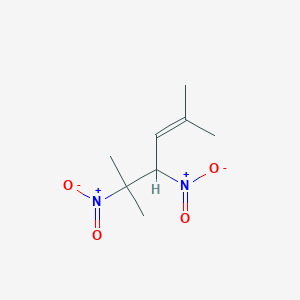
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)
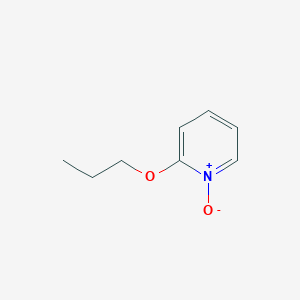

![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
